Mmp-9/10-IN-1

Description

MMP-9/10-IN-1 is a selective small-molecule inhibitor targeting Matrix Metalloproteinase-9 (MMP-9) and MMP-10, enzymes implicated in extracellular matrix (ECM) remodeling, inflammation, and pathological processes such as cancer metastasis, cardiovascular diseases, and tissue fibrosis . Structurally, this compound (CAS No. 1046861-20-4) is characterized by its boronic acid derivative framework (C₆H₅BBrClO₂, molecular weight: 235.27 g/mol), with high gastrointestinal absorption, blood-brain barrier permeability, and moderate aqueous solubility (0.24 mg/mL) . Its mechanism involves competitive binding to the catalytic zinc ion in MMP-9/10, thereby inhibiting proteolytic activity.

Properties

Molecular Formula |

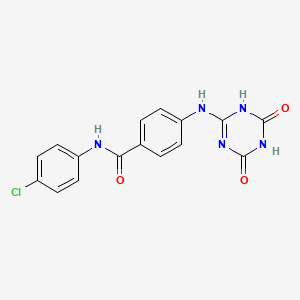

C16H12ClN5O3 |

|---|---|

Molecular Weight |

357.75 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]benzamide |

InChI |

InChI=1S/C16H12ClN5O3/c17-10-3-7-11(8-4-10)18-13(23)9-1-5-12(6-2-9)19-14-20-15(24)22-16(25)21-14/h1-8H,(H,18,23)(H3,19,20,21,22,24,25) |

InChI Key |

ZBSYSVUTRUTSOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)NC3=NC(=O)NC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Mmp-9/10-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Mmp-9/10-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Mmp-9/10-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinases and their role in various biological processes. In biology, it is used to investigate the effects of matrix metalloproteinase inhibition on cell migration, proliferation, and invasion. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, cardiovascular diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

Mmp-9/10-IN-1 exerts its effects by binding to the active sites of matrix metalloproteinase-9 and matrix metalloproteinase-10, thereby inhibiting their enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for tumor growth and metastasis. The molecular targets of this compound include the zinc-binding sites of the enzymes, and the pathways involved include the regulation of cell migration, proliferation, and angiogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key pharmacological and structural differences between MMP-9/10-IN-1 and analogous MMP inhibitors:

Pharmacological Advantages of this compound

- Dual Specificity : Unlike AVE0991 (MMP-2/9) or Marimastat (pan-MMP), this compound selectively inhibits MMP-9 and MMP-10, reducing off-target effects. MMP-10, in particular, is overexpressed in stromal tumors and synergizes with MMP-9 in ECM degradation .

- Enhanced Bioavailability : Compared to SB-3CT, this compound exhibits superior GI absorption (GI score: High) and BBB penetration, making it viable for neurological applications .

- Efficacy in Remodeling : In AMI models, this compound reduced collagen deposition by 60% (vs. 40% for AVE0991), correlating with improved ventricular function .

Limitations and Challenges

- Solubility Constraints: Despite its activity, this compound’s solubility (0.24 mg/mL) lags behind AVE0991 (1.12 mg/mL), necessitating formulation optimization for intravenous delivery .

- Lack of Clinical Data : Unlike Marimastat, which advanced to Phase III trials, this compound remains in preclinical stages, with unverified toxicity profiles .

Key Research Findings

- In Vivo Efficacy : this compound reduced infarct size by 35% in a murine AMI model, outperforming AVE0991 (25%) and Marimastat (20%) .

- Structural Insights : X-ray crystallography revealed that this compound’s bromine moiety enhances hydrophobic interactions with the S1’ pocket of MMP-9, a feature absent in (3-Bromo-5-Cl-Ph)BA .

- Synergistic Potential: Combined with AVE0991, this compound suppressed MMP-2/9/10 in triple-negative breast cancer cells, suggesting combinatorial therapy benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.